
Methyl 2,4-dihydroxybenzoate
Overview
Description
Methyl 2,4-dihydroxybenzoate, also known as methyl β-resorcylate, is an organic compound with the molecular formula C8H8O4. It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the benzene ring, and a methyl ester group at the carboxyl position. This compound is a white crystalline solid with a melting point of approximately 118-121°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,4-dihydroxybenzoate can be synthesized through the esterification of 2,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antioxidant Properties
Methyl 2,4-dihydroxybenzoate exhibits significant antioxidant properties. Research indicates that it can protect neuronal cells from oxidative stress-induced damage. In vitro studies show that it enhances the activity of antioxidant enzymes, thereby reducing apoptosis in nerve cells subjected to oxidative stress .
2. Treatment of Immune Diseases
This compound has been investigated for its potential in treating immune-related conditions such as psoriasis. Its derivatives have shown efficacy in inhibiting the proliferation of T-lymphocytes and may help manage other autoimmune diseases .
3. Cancer Research
this compound has been explored for its anti-cancer properties. It induces apoptosis in cancer cells and may be beneficial in developing treatments for various types of cancer .
Cosmetic Applications
This compound is widely used in cosmetics as a preservative and skin-conditioning agent due to its antimicrobial properties. It helps stabilize formulations and prolong shelf life while also providing skin benefits .
Agricultural Applications
1. Antifeedant Activity
Recent studies have demonstrated that this compound exhibits antifeedant properties against pests such as the pine weevil (Hylobius abietis). This activity suggests its potential use as a natural pesticide alternative .
Data Table: Summary of Applications
Case Studies
Case Study 1: Neuroprotective Effects
A study conducted on SH-SY5Y neuronal cells demonstrated that this compound significantly improved cell viability under oxidative stress conditions induced by t-butyl hydroperoxide (TBHP). The results indicated enhanced activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), suggesting its protective role against oxidative damage .
Case Study 2: Psoriasis Treatment
Research into the derivatives of this compound revealed their potential in managing psoriasis by inhibiting T-cell proliferation. The compounds demonstrated significant efficacy in animal models, indicating a promising avenue for therapeutic development .
Mechanism of Action
The mechanism of action of methyl 2,4-dihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in oxidative stress pathways, contributing to its protective effects.
Comparison with Similar Compounds
Methyl 2,4-dihydroxybenzoate can be compared with other similar compounds such as:
Methyl 3,4-dihydroxybenzoate: Similar structure but with hydroxyl groups at the 3 and 4 positions, leading to different chemical properties and reactivity.
Methyl 2,6-dihydroxybenzoate: Hydroxyl groups at the 2 and 6 positions, affecting its steric and electronic properties.
Methyl 2,5-dihydroxybenzoate: Hydroxyl groups at the 2 and 5 positions, resulting in unique reactivity patterns.
Uniqueness: this compound is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological activity. This positioning allows for specific interactions with molecular targets, making it valuable in various applications .
Biological Activity
Methyl 2,4-dihydroxybenzoate, also known as methyl resorcylate, is a compound that has garnered attention for its diverse biological activities. This article delves into its antifungal properties, potential applications in pest management, and other significant biological effects based on recent research findings.
- Molecular Formula : C₈H₈O₄
- Molecular Weight : 168.147 g/mol
- Melting Point : 118-121 °C
- Boiling Point : 352 °C
- Density : 1.4 g/cm³
- CAS Number : 2150-47-2
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound. For instance, research conducted on various plant pathogens demonstrated that this compound effectively inhibits the growth of fungi such as Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum. The minimum inhibitory concentrations (MICs) for these pathogens were found to be as low as 32 μg/mL, indicating strong antifungal potential .
Table 1: Antifungal Activity of this compound
Pathogen | MIC (μg/mL) |
---|---|
Botrytis cinerea | 32 |
Rhizoctonia solani | 32 |
Fusarium oxysporum | 64 |
Phytophthora capsici | 50 |
This broad-spectrum antifungal activity suggests that this compound could be developed into a biofungicide for agricultural applications, providing an environmentally friendly alternative to synthetic fungicides.
Antifeedant Activity
In addition to its antifungal properties, this compound has shown promise as an antifeedant against certain pests. A study evaluating various methyl hydroxy-methoxybenzoates indicated that compounds with hydroxyl groups in the ortho position exhibit stronger antifeedant effects. Methyl 2-hydroxy-3-methoxybenzoate was highlighted for its efficacy against the pine weevil (Hylobius abietis), suggesting that structural modifications in similar compounds could enhance their pest management capabilities .
Case Studies and Research Findings
- Antifungal Efficacy : A study isolated this compound from Paenibacillus elgii and evaluated its antifungal activity against key plant pathogens. The results indicated significant growth inhibition at low concentrations, supporting its potential use in plant disease management .
- Pest Management Applications : Research on the antifeedant properties of methyl derivatives showed that certain structural configurations enhance efficacy against pests like the pine weevil. This suggests that this compound may serve as a natural pesticide alternative .
- Biochemical Research : this compound is being investigated for its role in various biochemical studies due to its active nature and potential applications in health and agriculture .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2,4-dihydroxybenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 2,4-dihydroxybenzoic acid with methanol under acidic catalysis. A method adapted from related compounds involves refluxing the carboxylic acid derivative (e.g., 2,4-dichlorobenzoic acid) in methanol with concentrated sulfuric acid for 4 hours, followed by precipitation in ice water and recrystallization from ethanol . Optimization may include adjusting the acid catalyst concentration, reaction time, or solvent system to improve yield and purity. Characterization via melting point analysis (118–121°C) and HPLC can validate product integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm the ester group and aromatic substitution pattern.
- HPLC with UV detection (λ ~254 nm) for purity assessment.
- Melting point determination (lit. 118–121°C) to verify crystallinity .
- Mass spectrometry (ESI-MS) to confirm the molecular ion peak at m/z 168.15 .
Q. How should this compound be stored to ensure stability?
Store the compound in an inert atmosphere (e.g., nitrogen) at room temperature, protected from light and moisture. Use amber glass containers to prevent photodegradation, and avoid prolonged exposure to high humidity to minimize hydrolysis .
Q. What role does this compound play as a pharmaceutical intermediate?
It serves as a precursor in synthesizing bioactive molecules, such as antioxidants or anti-inflammatory agents. Methodologically, its phenolic hydroxyl groups can be functionalized via alkylation or acylation to produce derivatives for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What enzymatic pathways degrade this compound, and how can these pathways be studied experimentally?
In Candida parapsilosis, dihydroxybenzoates are metabolized via flavin-dependent monooxygenases, leading to oxidative decarboxylation and ring fission products like 1,2,4-trihydroxybenzene . To study this:
- Enzyme assays : Monitor NAD(P)H consumption spectrophotometrically at 340 nm.
- Anion-exchange chromatography : Purify enzymes from cell lysates and assess activity toward the substrate.
- LC-MS : Identify intermediates (e.g., trihydroxybenzene) to map degradation pathways .
Q. How can the herbicidal activity of this compound be evaluated, and what mechanisms underlie its bioactivity?
Assess herbicidal effects via:
- In vitro inhibition assays : Test against plant-specific enzymes (e.g., β-glucosidase) using colorimetric substrates like p-nitrophenyl glucoside.
- Seedling growth assays : Measure root/shoot elongation in model plants (e.g., Arabidopsis) under controlled doses. Mechanistic studies may involve computational docking to predict interactions with plant hormone receptors or redox enzymes .
Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities for targets such as monooxygenases (PDB ID: relevant structures from homologs).
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity.
- MD simulations : Study stability of enzyme-substrate complexes over nanosecond timescales .
Q. How can structural analogs of this compound be designed to enhance bioactivity?
- SAR studies : Synthesize analogs with substituents at the 2-, 4-, or methyl ester positions (e.g., halogenation or methoxy groups).
- Comparative assays : Test analogs for enhanced enzymatic inhibition or herbicidal potency.
- LogP optimization : Modify substituents to improve lipid solubility (baseline LogP = 0.88) for better membrane permeability .
Properties
IUPAC Name |
methyl 2,4-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFCLXHRIYTHPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022177 | |
Record name | Methyl 2,4-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-47-2 | |
Record name | Methyl 2,4-dihydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4-dihydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4-dihydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2,4-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,4-dihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2,4-DIHYDROXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE68BU3OYJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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